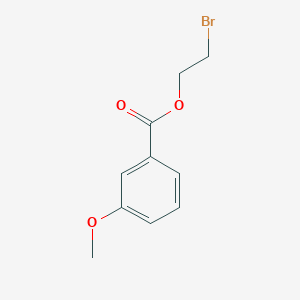

2-Bromoethyl 3-methoxybenzoate

Description

Contextualization within Ester and Bromo-Ester Chemistry

Esters are a fundamental class of organic compounds, characterized by a carbonyl group bonded to an alkoxy group. They are widely recognized for their applications, ranging from fragrances and flavorings to their role as intermediates in the synthesis of more complex molecules. Bromo-esters, a sub-class of esters, contain a bromine atom, which imparts a higher degree of reactivity to the molecule. The presence of the bromine atom, a good leaving group, makes these compounds susceptible to nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry.

The reactivity of bromo-esters is often harnessed to introduce new functional groups or to construct larger molecular frameworks. For instance, the bromine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds. This versatility makes bromo-esters valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and materials.

Significance of 2-Bromoethyl 3-methoxybenzoate in Synthetic Methodology

The significance of this compound in synthetic methodology lies in its bifunctional nature. The ester group can undergo hydrolysis or transesterification, while the bromoethyl group provides a reactive site for nucleophilic attack. This dual reactivity allows for sequential or orthogonal chemical transformations, providing a strategic advantage in multi-step syntheses.

A plausible synthetic route to this compound involves the Fischer esterification of 3-methoxybenzoic acid with 2-bromoethanol (B42945) in the presence of an acid catalyst. operachem.comusm.myresearchgate.nettruman.edu This reaction is a classic method for ester formation and is known for its efficiency, particularly when one of the reactants is used in excess to drive the equilibrium towards the product. operachem.comtruman.edu

While direct experimental data for this compound is not extensively available in public literature, its properties can be inferred from structurally similar compounds such as Methyl 3-(2-bromoethyl)-2-methoxybenzoate. nih.gov The presence of the methoxy (B1213986) group on the benzene (B151609) ring can influence the electronic properties of the molecule, potentially affecting the reactivity of both the ester and the bromoethyl groups.

A patent describing the synthesis of a related compound, 2-(2-bromoethyl)benzoic acid methyl ester, highlights a multi-step process starting from 2-formyl benzoic acid methyl ester. google.com This process involves a Wittig reaction, followed by hydroboration-oxidation and subsequent bromination, showcasing the intricate synthetic pathways that can lead to such bromo-esters. google.com

Overview of Research Trajectories for this compound

Current research involving bromo-esters similar to this compound is largely directed towards their application as intermediates in the synthesis of biologically active molecules. The ability to introduce a two-carbon extension with a reactive handle makes them valuable for constructing side chains or linking different molecular fragments.

For example, compounds containing the bromoethylphenyl moiety are utilized in the synthesis of various pharmaceutical agents. chemicalbook.com The bromoethyl group can participate in cyclization reactions to form heterocyclic rings, a common structural motif in many drugs. Furthermore, the ester functionality can be a precursor to other functional groups or can be designed to be hydrolyzed in vivo, a strategy often employed in the design of prodrugs.

The research trajectory for this compound is likely to follow a similar path. Its potential as a precursor to novel heterocyclic compounds, as well as its utility in the synthesis of complex natural products and their analogues, positions it as a compound of interest for future synthetic explorations. The methoxy substituent on the aromatic ring could also be exploited to modulate the pharmacological properties of the final products.

Structure

2D Structure

3D Structure

Properties

CAS No. |

27796-57-2 |

|---|---|

Molecular Formula |

C10H11BrO3 |

Molecular Weight |

259.10 g/mol |

IUPAC Name |

2-bromoethyl 3-methoxybenzoate |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-4-2-3-8(7-9)10(12)14-6-5-11/h2-4,7H,5-6H2,1H3 |

InChI Key |

AYGLAAMIOKSUMW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OCCBr |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Bromoethyl 3 Methoxybenzoate

Esterification Reactions for the Formation of 2-Bromoethyl 3-methoxybenzoate

The direct combination of a carboxylic acid and an alcohol to form an ester and water is a well-established synthetic route.

Direct esterification, often catalyzed by a strong acid, represents a common method for synthesizing esters. A classic example is the Fischer esterification, which involves reacting a carboxylic acid with an excess of alcohol in the presence of an acid catalyst. sciencemadness.org In the context of this compound, this would involve the reaction of 3-methoxybenzoic acid with 2-bromoethanol (B42945).

Transesterification offers an alternative route where an existing ester is reacted with an alcohol to form a new ester. While not as direct, this method can be advantageous under certain conditions. For instance, if a methyl or ethyl ester of 3-methoxybenzoic acid is readily available, it could be reacted with 2-bromoethanol in the presence of a suitable catalyst to yield this compound.

For reactions that may be sluggish or low-yielding under direct esterification conditions, the use of a more reactive carboxylic acid derivative, such as an acyl halide, is a powerful alternative. 3-methoxybenzoic acid can be converted to 3-methoxybenzoyl chloride using reagents like thionyl chloride (SOCl₂), phosphorus(III) chloride (PCl₃), or phosphorus(V) chloride (PCl₅). libretexts.org The resulting 3-methoxybenzoyl chloride can then readily react with 2-bromoethanol to form the desired ester, this compound. This method is often preferred for its high efficiency and the fact that the byproducts are often gaseous, simplifying purification. libretexts.org

Precursor Chemistry and Stereochemical Considerations in this compound Synthesis

The successful synthesis of the target compound is contingent on the availability and purity of its precursors: 3-methoxybenzoic acid and 2-bromoethanol.

3-Methoxybenzoic acid can be prepared through several synthetic routes. One common industrial method involves the methylation of 3-hydroxybenzoic acid. sciencemadness.org Another approach starts from methyl benzoate (B1203000), which undergoes nitration to exclusively yield the m-nitro product. sciencemadness.org Subsequent reduction of the nitro group to an amine, followed by diazotization and reaction with methanol, can also produce 3-methoxybenzoic acid. sciencemadness.org Additionally, Ullmann-type coupling reactions of aryl halides with alcohols, promoted by catalysts like N,N-dimethylglycine, can be employed to synthesize 3-methoxybenzoic acid from 3-bromobenzoic acid. sciencemadness.org The synthesis of 2-bromo-3-methoxybenzoic acid, a related derivative, typically involves the bromination of 3-methoxybenzoic acid using bromine in the presence of a catalyst like iron(III) bromide. ontosight.ai

2-Bromoethanol, also known as ethylene (B1197577) bromohydrin, can be synthesized through various methods. A high-yield procedure involves the reaction of ethylene oxide with hydrobromic acid. orgsyn.orgnbinno.com This reaction is typically carried out at low temperatures. orgsyn.org Another method is the reaction of ethylene glycol with hydrobromic acid and phosphorus tribromide. chemicalbook.com It can also be prepared by the addition of hypobromous acid to ethylene, which can be generated by reacting ethylene with dilute bromine water. chemicalbook.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of esters like this compound is a key area of research, aiming to reduce the environmental impact of chemical processes. This involves the development of more efficient catalysts and the use of environmentally benign solvents or solvent-free conditions.

Traditional Fischer esterification often employs homogeneous mineral acids like sulfuric acid, which can be corrosive and lead to purification challenges and acidic waste. researchgate.net Research into greener alternatives focuses on heterogeneous solid acid catalysts and biocatalysts.

Heterogeneous Solid Acid Catalysts:

Solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced corrosion and waste generation. organic-chemistry.org For the synthesis of benzoate esters, several types of solid catalysts have been investigated:

Modified Clays: Montmorillonite K10 clay, when activated with orthophosphoric acid, has been shown to be an effective catalyst for the esterification of substituted benzoic acids. ijstr.orgepa.gov This type of catalyst can be used in solvent-free conditions, further enhancing its green credentials. ijstr.org

Supported Metal Oxides: Iron oxide nanoparticles supported on materials like SBA-15 silica (B1680970) have demonstrated high efficiency in catalyzing the esterification of benzoic acid with methanol. mdpi.com These catalysts can be easily recovered and reused multiple times without a significant loss of activity. mdpi.com

Polymeric Resins: Macroporous polymeric acid catalysts have been successfully used for the direct esterification of carboxylic acids and alcohols at moderate temperatures (50 to 80°C) without the need for water removal. organic-chemistry.org

Graphene Oxide: This material has been shown to be an efficient and reusable acid catalyst for a wide range of esterification reactions involving both aliphatic and aromatic acids and alcohols. organic-chemistry.org

The table below summarizes the performance of various heterogeneous catalysts in the esterification of benzoic acid, which can be considered as a model for the synthesis of this compound.

| Catalyst | Alcohol | Conditions | Yield (%) | Source |

| Phosphoric acid-modified Montmorillonite K10 | Methanol | Reflux, 5h, solvent-free | >90% | ijstr.org |

| FeNP@SBA-15 | Methanol | Reflux, 6h | Quantitative | mdpi.com |

| Graphene Oxide | Various | - | Good | organic-chemistry.org |

| Macroporous Polymeric Acid Resin | Various | 50-80°C | High | organic-chemistry.org |

| Silica Chloride | Various | - | High | organic-chemistry.org |

Biocatalysts:

Enzymes, particularly lipases and esterases, are increasingly used as catalysts in organic synthesis due to their high selectivity (chemo-, regio-, and enantioselectivity) and ability to function under mild reaction conditions. nih.govacsgcipr.orgresearchgate.net The use of biocatalysts is a cornerstone of green chemistry as they are biodegradable and derived from renewable resources. acsgcipr.org

Immobilized Lipases: To enhance their stability and reusability, lipases are often immobilized on solid supports. researchgate.netmdpi.com This allows for their use in various reactor setups, including continuous flow systems. researchgate.net Lipase-catalyzed esterification can be performed in organic solvents or, in some cases, in solvent-free systems. acsgcipr.org

Deep Eutectic Solvents (DESs): The use of deep eutectic solvents as a reaction medium for biocatalytic processes is a growing area of interest. mdpi.com These solvents can enhance the solubility of substrates and improve enzyme stability. mdpi.com

The application of biocatalysis can significantly shorten synthetic routes and reduce waste, often quantified by a lower E-factor (environmental factor). nih.gov

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the reduction or elimination of solvent use.

Solvent-Free Synthesis: A number of studies have demonstrated the feasibility of performing esterification reactions under solvent-free conditions, particularly when using solid acid catalysts. researchgate.netijstr.orgepa.gov This approach eliminates solvent-related waste and can simplify product purification. Mechanochemical methods, such as grinding reactants together, can also facilitate solvent-free esterification at room temperature. nih.gov

Greener Solvents: When a solvent is necessary, the focus is on using more environmentally benign options. For the synthesis of this compound, potential greener solvents could include esters like ethyl acetate, which is less toxic than solvents like chlorobenzene (B131634) that have been used in related bromination reactions. google.com

Phase-Transfer Catalysis (PTC): PTC can be a valuable technique when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). youtube.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant across the phase boundary, enabling the reaction to proceed. youtube.com This can reduce the need for homogeneous organic solvents. youtube.com Gas-liquid phase-transfer catalysis (GL-PTC) is a variant where a gaseous reactant is passed over a solid bed supporting the catalyst, which can be used for reactions like the conversion of alcohols to alkyl halides. rsc.org

Industrial Scale-Up Considerations for this compound Production

Scaling up the synthesis of a fine chemical like this compound from the laboratory to an industrial scale introduces a new set of challenges related to reaction kinetics, heat and mass transfer, reactor design, product purification, and economic viability.

Reactor Design and Process Intensification:

The choice of reactor is crucial for large-scale production. While batch reactors are common in laboratory settings, continuous flow reactors often offer better control, safety, and efficiency for industrial processes. researchgate.net

Continuous Stirred-Tank Reactors (CSTRs) and Packed Bed Reactors (PBRs): For reactions using heterogeneous catalysts, such as the solid acid-catalyzed synthesis of this compound, packed bed reactors are often preferred. researchgate.net They allow for continuous operation and easy separation of the product from the catalyst.

Process Intensification: This is an approach to chemical process design that aims to make processes smaller, safer, and more energy-efficient. For esterification, this can involve:

Microwave Irradiation: Using microwave heating can significantly accelerate the reaction rate and improve yields, often under solvent-free conditions. nih.gov

Membrane Reactors: Integrating a membrane into the reactor setup can be highly effective for equilibrium-limited reactions like Fischer esterification. mdpi.com Pervaporation membranes can continuously remove the water byproduct, shifting the equilibrium towards the product and increasing conversion. mdpi.com This can also reduce the need for a large excess of one reactant.

Downstream Processing and Purification:

The purification of the final product is a critical step in industrial production.

Catalyst Removal: For heterogeneous catalysts, this can be as simple as filtration. google.com For homogeneous catalysts, more energy-intensive distillation or extraction steps may be required.

Removal of Unreacted Starting Materials: Given that Fischer esterification is an equilibrium reaction, the final reaction mixture will contain unreacted 3-methoxybenzoic acid and 2-bromoethanol. masterorganicchemistry.com One strategy to manage this is to use an excess of one reactant (typically the less expensive one) to drive the reaction to completion. masterorganicchemistry.com Another approach is to remove unreacted starting materials through distillation. googleapis.com In some processes, an aromatic solvent like xylene is used to aid in the azeotropic removal of unreacted benzoic acid, which can then be recycled. googleapis.com

Byproduct Removal: The primary byproduct is water, which, as mentioned, can be removed during the reaction to improve yield. masterorganicchemistry.com Other side reactions could potentially lead to byproducts that need to be removed during purification.

The table below outlines key considerations for the industrial scale-up of the synthesis of this compound.

| Parameter | Laboratory Scale | Industrial Scale | Considerations for Scale-Up | Source |

| Reactor Type | Round-bottom flask (Batch) | CSTR, Packed Bed Reactor (Continuous) | Improved heat/mass transfer, safety, and throughput. | researchgate.net |

| Catalyst | Homogeneous (e.g., H₂SO₄) or small-scale heterogeneous | Heterogeneous (e.g., solid acids, immobilized enzymes) | Catalyst recovery, reusability, and lifetime are critical for cost-effectiveness. | ijstr.orgmdpi.comresearchgate.net |

| Water Removal | Dean-Stark trap, drying agents | Pervaporation membranes, reactive distillation | Efficiency of water removal directly impacts yield and process economics. | masterorganicchemistry.commdpi.com |

| Solvent Use | Often used in excess | Minimized or eliminated (solvent-free) | Reduces cost, waste, and environmental impact. | ijstr.orgepa.govnih.gov |

| Purification | Chromatography | Distillation, crystallization, extraction | Energy consumption and efficiency of purification are major cost factors. | googleapis.com |

| Process Control | Manual | Automated (PAT - Process Analytical Technology) | Ensures consistent product quality and process safety. | - |

Iii. Chemical Reactivity and Transformation Mechanisms of 2 Bromoethyl 3 Methoxybenzoate

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety

The bromoethyl group contains a primary alkyl halide, which is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the halogen, making it a prime target for a wide range of nucleophiles.

The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the carbon atom from the side opposite to the bromine leaving group (backside attack). masterorganicchemistry.com This process involves a trigonal bipyramidal transition state and results in the inversion of stereochemical configuration, although the electrophilic carbon in 2-bromoethyl 3-methoxybenzoate is not a chiral center. masterorganicchemistry.com

The rate of the SN2 reaction is highly dependent on the steric hindrance of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent used. libretexts.orglibretexts.org For this compound, the primary nature of the alkyl halide means there is minimal steric hindrance, favoring the SN2 pathway. masterorganicchemistry.com The reaction rate follows second-order kinetics, being dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com Polar aprotic solvents, which solvate the cation but not the nucleophile, are known to accelerate SN2 reactions. libretexts.org

A variety of nucleophiles can be employed to displace the bromide ion, leading to a diverse array of derivatives. The relative reactivity of common nucleophiles is well-established. libretexts.org

Table 1: Representative SN2 Reactions of this compound

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| I⁻ (Iodide) | Sodium Iodide (NaI) | 2-Iodoethyl 3-methoxybenzoate |

| CN⁻ (Cyanide) | Sodium Cyanide (NaCN) | 2-Cyanoethyl 3-methoxybenzoate |

| N₃⁻ (Azide) | Sodium Azide (NaN₃) | 2-Azidoethyl 3-methoxybenzoate |

| RS⁻ (Thiolate) | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)ethyl 3-methoxybenzoate |

| RO⁻ (Alkoxide) | Sodium Ethoxide (NaOEt) | 2-Ethoxyethyl 3-methoxybenzoate |

| RCO₂⁻ (Carboxylate) | Sodium Acetate (NaOAc) | 2-Acetoxyethyl 3-methoxybenzoate |

This table presents expected products based on established SN2 reaction principles.

A significant application of the SN2 reactivity of this compound is the formation of quaternary ammonium (B1175870) salts. This occurs through the Menschutkin reaction, where the alkyl halide is treated with a tertiary amine. The lone pair of electrons on the nitrogen atom of the tertiary amine acts as the nucleophile, attacking the electrophilic carbon of the bromoethyl group and displacing the bromide ion.

This reaction yields a salt in which the nitrogen atom is covalently bonded to four organic groups and carries a positive charge, which is balanced by the bromide counter-ion. These salts are a versatile class of compounds. sacheminc.com The reaction is typically carried out in a polar solvent.

Table 2: Formation of Quaternary Ammonium Salts

| Tertiary Amine | Structure | Quaternary Ammonium Salt Product |

|---|---|---|

| Trimethylamine | N(CH₃)₃ | [2-(3-Methoxybenzoyloxy)ethyl]trimethylammonium bromide |

| Triethylamine | N(CH₂CH₃)₃ | [2-(3-Methoxybenzoyloxy)ethyl]triethylammonium bromide |

| Pyridine | C₅H₅N | 1-[2-(3-Methoxybenzoyloxy)ethyl]pyridinium bromide |

This table illustrates the synthesis of various quaternary ammonium salts from this compound and different tertiary amines. researchgate.netgoogle.com

Hydrolysis and Ester Cleavage Mechanisms of this compound

The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base, each proceeding through a distinct mechanism.

Under acidic conditions, the hydrolysis of the ester typically proceeds via the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is an equilibrium process, and its kinetics are generally first-order with respect to both the ester and the hydronium ion concentration.

The mechanism involves the following key steps:

Protonation: The carbonyl oxygen of the ester is reversibly protonated by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original alcohol moiety.

Elimination: The protonated alcohol (2-bromoethanol) is eliminated as a leaving group, regenerating the carbonyl group of the carboxylic acid.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield 3-methoxybenzoic acid and regenerate the acid catalyst.

The mechanism unfolds as follows:

Nucleophilic Attack: A strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester.

Formation of Tetrahedral Intermediate: This attack results in the formation of a negatively charged tetrahedral intermediate.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide ion (2-bromoethoxide, BrCH₂CH₂O⁻) as the leaving group.

Acid-Base Reaction: The alkoxide ion is a strong base and immediately deprotonates the newly formed 3-methoxybenzoic acid. This final, irreversible acid-base step drives the reaction to completion, forming a carboxylate salt (sodium 3-methoxybenzoate) and the alcohol (2-bromoethanol).

Electrophilic Aromatic Substitution on the Methoxybenzoate Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. youtube.com The regiochemical outcome of this substitution is controlled by the two existing substituents: the methoxy (B1213986) group (-OCH₃) and the ester group (-COOR).

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring via resonance (+R effect), stabilizing the carbocation intermediate (arenium ion). youtube.comyoutube.com

Ester Group (-COOR): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less nucleophilic and destabilizing the arenium ion intermediate for ortho and para attack. youtube.com

In cases of competing directing effects, the more powerful activating group dictates the position of substitution. Therefore, the strongly activating methoxy group will direct incoming electrophiles to the positions ortho and para to it.

The available positions are:

C-2: ortho to the methoxy group.

C-4: ortho to the methoxy group.

C-6: para to the methoxy group.

Substitution at C-2 is sterically hindered by the adjacent, bulky ester group. The C-6 position is also sterically hindered and electronically influenced by the adjacent ester. Therefore, electrophilic attack is most likely to occur at the C-4 position, which is sterically accessible and electronically activated by the methoxy group.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Major Predicted Product |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 2-Bromoethyl 3-methoxy-4-nitrobenzoate |

| Bromination (Br₂/FeBr₃) | Br⁺ | 2-Bromoethyl 4-bromo-3-methoxybenzoate |

| Friedel-Crafts Acylation (CH₃COCl/AlCl₃) | CH₃CO⁺ | 2-Bromoethyl 4-acetyl-3-methoxybenzoate |

This table predicts the major monosubstitution products based on the directing effects of the methoxy and ester groups. lumenlearning.comyoutube.com

Halogenation Reactions

The halogenation of this compound involves the electrophilic substitution of a hydrogen atom on the benzene ring with a halogen. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the methoxy group (-OCH₃) and the ethyl ester group (-COOCH₂CH₂Br). The methoxy group is an activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the ester group is a deactivating, meta-director, withdrawing electron density from the ring.

In the case of this compound, these effects are synergistic. The methoxy group at position 3 directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions. The ester group at position 1 directs to the meta positions (positions 3 and 5). Therefore, the positions most activated for electrophilic attack are 2, 4, and 6. Steric hindrance from the adjacent ester group might slightly disfavor substitution at the 2-position. Consequently, bromination or chlorination of this compound is expected to yield a mixture of 2-halo, 4-halo, and 6-halo substituted products, with the 4- and 6-isomers likely predominating.

| Reaction | Reagents | Predicted Major Products | Typical Conditions |

| Bromination | Br₂/FeBr₃ | 2-Bromoethyl 4-bromo-3-methoxybenzoate, 2-Bromoethyl 6-bromo-3-methoxybenzoate | Inert solvent, room temperature |

| Chlorination | Cl₂/AlCl₃ | 2-Bromoethyl 4-chloro-3-methoxybenzoate, 2-Bromoethyl 6-chloro-3-methoxybenzoate | Inert solvent, room temperature |

Nitration and Sulfonation

Similar to halogenation, nitration and sulfonation are electrophilic aromatic substitution reactions. The directing effects of the methoxy and ester groups will again determine the position of substitution.

Nitration: The reaction of this compound with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. rsc.orgrsc.orgukessays.com The nitronium ion (NO₂⁺), the active electrophile, will preferentially attack the electron-rich positions ortho and para to the methoxy group. rsc.orgukessays.comgoogle.com Therefore, the primary products are expected to be 2-Bromoethyl 3-methoxy-4-nitrobenzoate and 2-Bromoethyl 3-methoxy-6-nitrobenzoate.

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the ring. google.com This reaction is reversible. nih.gov For 3-methoxybenzoic acid, sulfonation has been shown to occur at the 4-position. organic-chemistry.org By analogy, this compound is expected to yield primarily 2-Bromoethyl 3-methoxy-4-sulfobenzoate. The reaction with oleum (B3057394) can be vigorous and may lead to side reactions if not controlled. google.com

| Reaction | Reagents | Predicted Major Product(s) | Typical Conditions |

| Nitration | HNO₃/H₂SO₄ | 2-Bromoethyl 3-methoxy-4-nitrobenzoate, 2-Bromoethyl 3-methoxy-6-nitrobenzoate | 0-10 °C |

| Sulfonation | Fuming H₂SO₄ (Oleum) | 2-Bromoethyl 3-methoxy-4-sulfobenzoate | Room temperature to gentle heating |

Reductive Transformations of this compound

Reductive transformations of this compound can target either the ester group or the bromoethyl chain, with selectivity being a key challenge.

The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.orgnih.gov However, LiAlH₄ is a very powerful and non-selective reducing agent that can also reduce alkyl halides. rsc.orgwikipedia.org Therefore, the reaction of this compound with LiAlH₄ is likely to yield a mixture of products, including (3-methoxyphenyl)methanol (from reduction of the ester and debromination) and 2-bromo-1-(3-methoxyphenyl)ethanol (from selective ester reduction).

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions, making it unsuitable for this specific transformation. google.combeilstein-journals.org However, its use in the presence of certain additives or in specific solvent systems can sometimes achieve ester reduction, though this is not a general method. rsc.org

| Reducing Agent | Expected Product(s) | Selectivity Issues |

| Lithium Aluminum Hydride (LiAlH₄) | (3-Methoxyphenyl)methanol, 2-bromo-1-(3-methoxyphenyl)ethanol | Low selectivity, potential for reductive debromination. iwu.edu |

| Sodium Borohydride (NaBH₄) | No reaction (under standard conditions) | Generally unreactive towards esters. researchgate.net |

The carbon-bromine bond in the bromoethyl group can be selectively cleaved through reductive dehalogenation. Catalytic hydrogenation is a common and effective method for this purpose. rsc.org Using a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas, the C-Br bond can be hydrogenolyzed to a C-H bond, yielding ethyl 3-methoxybenzoate. This method is generally chemoselective, leaving the ester group and the aromatic ring intact. masterorganicchemistry.com

| Method | Reagents | Product | Typical Conditions |

| Catalytic Hydrogenation | H₂, Pd/C | Ethyl 3-methoxybenzoate | Room temperature, atmospheric or slightly elevated pressure, alcoholic solvent |

| Radical Debromination | (n-Bu)₃SnH, AIBN (initiator) | Ethyl 3-methoxybenzoate | Reflux in benzene or toluene |

Rearrangement Reactions and Cyclization Pathways Involving this compound

The presence of the 2-bromoethyl group ortho to a methoxy-activated aromatic ring opens up possibilities for intramolecular cyclization reactions. Under Friedel-Crafts conditions, the bromoethyl group can act as an electrophile, leading to the formation of a new ring.

Specifically, treatment of this compound with a Lewis acid such as aluminum chloride (AlCl₃) could induce an intramolecular Friedel-Crafts alkylation. libretexts.orggoogle.comlibretexts.orgresearchgate.net The electrophilic carbon of the bromoethyl chain would preferentially attack the electron-rich positions of the benzene ring. Attack at the 4-position would lead to the formation of a six-membered ring, yielding a substituted tetralone derivative. This type of cyclization is a common strategy for the synthesis of polycyclic systems.

Another potential cyclization pathway could lead to the formation of a 3,4-dihydrocoumarin derivative, particularly if the ester is first hydrolyzed to a carboxylic acid. organic-chemistry.orgwikipedia.orgbeilstein-journals.orgdoubtnut.com

| Reaction Type | Reagents | Potential Product | Notes |

| Intramolecular Friedel-Crafts Alkylation | AlCl₃ | Substituted tetralone | Formation of a six-membered ring is generally favored. |

| Dihydrocoumarin Formation | 1. Hydrolysis (e.g., NaOH, H₂O) 2. Acid catalyst | 6-Methoxy-3,4-dihydrocoumarin | Proceeds via the corresponding 3-(2-hydroxyphenyl)propanoic acid. |

Reaction Kinetics and Thermodynamic Analysis of Key Transformations

A quantitative understanding of the reactions of this compound can be gained through kinetic and thermodynamic analysis.

Reaction Kinetics: The rate of the transformations discussed above is influenced by various factors. For electrophilic aromatic substitutions, the electron-donating methoxy group accelerates the reaction compared to unsubstituted ethyl benzoate (B1203000). The kinetics of ester hydrolysis, a common reaction for this class of compounds, can be studied to understand the reactivity of the ester carbonyl. The alkaline hydrolysis of substituted benzoates is a well-studied reaction, and the rate is known to be dependent on the nature and position of the substituents on the aromatic ring. iwu.edursc.org The presence of the methoxy group at the meta position will have a specific electronic effect on the rate of hydrolysis compared to other isomers. The hydrolysis of the bromoethyl group itself, an Sₙ2 reaction, would compete with ester hydrolysis under basic conditions.

| Transformation | Key Kinetic Factors | Key Thermodynamic Considerations |

| Electrophilic Aromatic Substitution | Electronic effect of -OCH₃ and -COOR groups, nature of the electrophile. | Favorable due to the high stability of the aromatic ring. |

| Ester Hydrolysis | Concentration of nucleophile (e.g., OH⁻), temperature, electronic effect of substituents. | Generally favorable, especially under basic conditions where the carboxylate is formed. |

| Reductive Debromination | Catalyst activity, hydrogen pressure, nature of the reducing agent. | Favorable due to the formation of stronger C-H bonds. |

| Intramolecular Cyclization | Lewis acid strength, ring strain in the product. | Favorable for the formation of stable 5- or 6-membered rings. |

Iv. Advanced Spectroscopic and Analytical Characterization of 2 Bromoethyl 3 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules like 2-Bromoethyl 3-methoxybenzoate. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular connectivity and environment can be constructed. Due to the limited availability of direct experimental spectra for this compound in public databases, the following sections detail the predicted spectral characteristics based on established principles and data from analogous compounds.

In a ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The aromatic protons on the benzene (B151609) ring will appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methoxy (B1213986) group protons will present as a sharp singlet, while the ethyl group protons will exhibit a characteristic triplet-triplet splitting pattern due to their coupling with each other.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | ~7.5-7.6 | Multiplet | 2H |

| Aromatic H | ~7.3-7.4 | Triplet | 1H |

| Aromatic H | ~7.1-7.2 | Multiplet | 1H |

| O-CH₂ | ~4.6 | Triplet | 2H |

| Br-CH₂ | ~3.7 | Triplet | 2H |

| O-CH₃ | ~3.8 | Singlet | 3H |

Disclaimer: The data presented in this table is predictive and based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the ester is expected to be the most downfield signal. Aromatic carbons will resonate in the mid-range, while the aliphatic carbons of the ethyl group and the methoxy carbon will appear at the upfield end of the spectrum.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis is a valuable technique to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons, such as the carbonyl and the substituted aromatic carbons, would be absent. A DEPT-90 experiment would only display signals for CH carbons.

Predicted ¹³C NMR and DEPT Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

| C=O | ~166 | No Signal | No Signal |

| Ar-C-O | ~159 | No Signal | No Signal |

| Ar-C-C=O | ~131 | No Signal | No Signal |

| Ar-CH | ~129 | Positive | Positive |

| Ar-CH | ~122 | Positive | Positive |

| Ar-CH | ~119 | Positive | Positive |

| Ar-CH | ~114 | Positive | Positive |

| O-CH₂ | ~64 | Negative | No Signal |

| O-CH₃ | ~55 | Positive | No Signal |

| Br-CH₂ | ~28 | Negative | No Signal |

Disclaimer: The data presented in this table is predictive and based on the analysis of structurally similar compounds.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between protons that are coupled to each other. youtube.com A key expected cross-peak would be between the O-CH₂ and Br-CH₂ protons of the ethyl group, confirming their connectivity. Correlations between the aromatic protons would also help in assigning their specific positions on the ring. youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. wikipedia.org It would show cross-peaks between each proton signal and its corresponding carbon signal, for instance, linking the O-CH₂ protons to the O-CH₂ carbon. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This is particularly useful for identifying connections across quaternary carbons. Key HMBC correlations for this compound would include a cross-peak between the O-CH₂ protons and the ester carbonyl carbon (C=O), and correlations between the aromatic protons and the carbons of the benzene ring. youtube.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of fragmentation pathways.

Under Electron Ionization (EI), this compound would undergo fragmentation, producing a characteristic pattern of ions. The molecular ion peak ([M]⁺) would be expected, and due to the presence of bromine, a characteristic [M+2]⁺ peak of similar intensity would also be observed, corresponding to the ⁸¹Br isotope.

Common fragmentation pathways for benzoate (B1203000) esters include the loss of the alkoxy group and subsequent fragmentation of the aromatic ring. For this compound, key fragment ions would likely arise from:

Cleavage of the bromoethyl group: This could lead to the formation of a 3-methoxybenzoyl cation.

Loss of a bromine radical: This would result in a cation with a mass corresponding to the rest of the molecule.

McLafferty rearrangement: If applicable, this could lead to the formation of a 3-methoxybenzoic acid radical cation and the neutral loss of bromoethene.

The fragmentation of related compounds, such as 2-bromo-3-methoxybenzoic acid, shows characteristic losses that can help in predicting the fragmentation of the title compound. nist.govnih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov For this compound, ESI-MS would be expected to produce protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). nih.gov This technique is less likely to cause in-source fragmentation compared to EI, making it ideal for accurate molecular weight determination.

ESI-MS is commonly coupled with liquid chromatography (LC-MS), which would allow for the separation of this compound from a mixture, followed by its sensitive detection and quantification. This is particularly valuable in applications such as reaction monitoring, purity assessment, and metabolic studies.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₀H₁₁BrO₃, HRMS provides an experimental mass-to-charge ratio (m/z) that can be compared to a theoretically calculated value.

The presence of bromine is particularly notable, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are observed, separated by approximately 2 Da. HRMS can resolve these isotopic peaks and measure their masses with precision typically in the sub-5 ppm (parts per million) range, which helps to definitively establish the presence of a single bromine atom in the molecule.

Table 1: Theoretical and Observed Mass Data for this compound

| Ion Species | Isotope | Theoretical Exact Mass (Da) | Observed Mass (Da) |

| [M+H]⁺ (protonated molecule) | ⁷⁹Br | 258.9917 | Data not available |

| [M+H]⁺ (protonated molecule) | ⁸¹Br | 260.9896 | Data not available |

| [M+Na]⁺ (sodium adduct) | ⁷⁹Br | 280.9736 | Data not available |

| [M+Na]⁺ (sodium adduct) | ⁸¹Br | 282.9716 | Data not available |

Note: "Data not available" indicates that specific experimental values for this compound are not publicly documented in the searched sources. The table represents the expected values from theoretical calculations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an invaluable tool for identifying the structural components of this compound. researchgate.net

Carbonyl Stretching Vibrations

The most prominent feature in the IR spectrum of an ester is the strong, sharp absorption band due to the stretching of the carbonyl (C=O) bond. spectroscopyonline.com For aromatic esters like this compound, the carbonyl stretching frequency is influenced by conjugation with the benzene ring. This conjugation slightly lowers the frequency compared to saturated aliphatic esters. spectroscopyonline.compg.edu.pl The expected absorption for the ester carbonyl in this molecule would be in the range of 1715-1730 cm⁻¹. libretexts.orgresearchgate.net The exact position can provide insight into the electronic environment of the carbonyl group.

C-Br Stretching Frequencies

The absorption corresponding to the carbon-bromine (C-Br) bond stretch is found in the fingerprint region of the IR spectrum, typically at lower wavenumbers. For primary alkyl bromides, this stretching vibration gives rise to a moderate to strong band in the 690-515 cm⁻¹ range. orgchemboulder.com The presence of a band in this region would support the identification of the bromoethyl group in the molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) | Expected Position for Compound (cm⁻¹) |

| Ester C=O | Stretching | 1750–1715 | ~1725 |

| Aromatic C=C | Stretching | 1600–1450 | Multiple bands in range |

| C-O (Ester) | Stretching | 1300–1000 | Two bands expected |

| C-Br | Stretching | 690–515 | ~650 |

| =C-H (Aromatic) | Stretching | 3100–3000 | ~3050 |

| C-H (Aliphatic) | Stretching | 3000–2850 | ~2950 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. shu.ac.uk Molecules with conjugated systems, such as the aromatic ring in this compound, exhibit characteristic absorptions in the UV region.

The primary electronic transitions expected for this compound are π → π* transitions associated with the benzene ring and the carbonyl group. youtube.com The benzene ring itself has several absorption bands, and its substitution with a methoxy and an ester group will shift the position and intensity of these bands. The methoxy group (an auxochrome) and the ester group (a chromophore) extend the conjugation, typically causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene. The absorption of UV radiation excites electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. shu.ac.ukyoutube.com

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Benzene Ring & Carbonyl Group | ~240-250 |

| π → π | Benzene Ring | ~280-290 |

| n → π* | Carbonyl Group | >300 (weak) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If single crystals of this compound can be grown, this technique can provide a complete structural model, including exact bond lengths, bond angles, and torsional angles.

While specific crystallographic data for this compound is not publicly available, studies on similar molecules, such as 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate, demonstrate the power of this technique. nih.gov For the title compound, X-ray analysis would reveal the conformation of the ethyl bromide chain relative to the benzoate ring and detail any intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from any starting materials, byproducts, or impurities, thereby allowing for its purification and the assessment of its purity level.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis of non-volatile compounds like this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (like acetonitrile (B52724) or methanol) would likely be employed. A UV detector set to one of the compound's absorption maxima (e.g., ~254 nm) would allow for sensitive detection. The retention time of the main peak is characteristic of the compound, and the peak's area can be used for quantification and to determine purity by comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Given its likely volatility, GC could also be used for purity analysis. The compound would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) as a detector would provide high sensitivity and, in the case of GC-MS, structural confirmation of the eluted peak.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of a reaction and for preliminary purity checks. A sample is spotted on a silica (B1680970) gel plate, which is then developed in a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The position of the spot, identified by its retention factor (Rf) value under UV light, is indicative of the compound's identity and purity relative to reference standards.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, the sample containing this compound is vaporized and introduced into the GC column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a chemical fingerprint for the compound.

Detailed research findings on closely related bromo- and methoxy-substituted aromatic compounds suggest that the electron ionization (EI) mass spectrum of this compound would exhibit characteristic fragments. The presence of bromine is readily identified by the isotopic pattern of its two stable isotopes, 79Br and 81Br, which are nearly equal in abundance, resulting in pairs of peaks (M and M+2) for bromine-containing fragments.

Key expected fragments in the mass spectrum of this compound would likely include the molecular ion peak and peaks corresponding to the loss of the bromoethyl group or the methoxy group. While specific experimental data for this exact compound is not widely published, data from analogous structures, such as 2-bromo-3-methoxybenzoic acid, show prominent peaks that can be extrapolated. For instance, the mass spectrum of 2-bromo-3-methoxybenzoic acid shows significant peaks at m/z 214 and 216, corresponding to the bromine-containing molecular ion, and a base peak at m/z 135, likely from the loss of bromine and subsequent rearrangements. sielc.com The analysis of other bromo-dimethoxybenzyl derivatives also highlights the characteristic bromine-containing ions. americanpharmaceuticalreview.com

A hypothetical GC-MS method for the analysis of this compound is outlined in the table below.

| Parameter | Value/Condition |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

This table represents a typical set of parameters and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is the most appropriate approach due to the compound's moderate polarity.

Developing a robust HPLC method involves the systematic optimization of several parameters, including the choice of stationary phase (column), mobile phase composition, flow rate, and detector settings.

Stationary Phase Selection: A C18 or C8 column is generally the first choice for the separation of aromatic esters. These columns provide excellent hydrophobic retention and are suitable for a wide range of organic molecules. For instance, the separation of ethyl benzoate and its derivatives has been successfully achieved on C18 columns. nih.gov

Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol. The ratio of these solvents is adjusted to achieve the desired retention time and resolution. For benzoate derivatives, a mobile phase of acetonitrile and water is common. researchgate.net The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any acidic impurities. sielc.com

Detection: this compound contains a chromophore (the substituted benzene ring) that absorbs ultraviolet (UV) light. Therefore, a UV detector is the most suitable choice for its detection. The optimal wavelength for detection would be determined by acquiring the UV spectrum of the compound and selecting the wavelength of maximum absorbance (λmax), which is anticipated to be in the range of 220-280 nm.

A proposed set of starting conditions for the development of an HPLC method for this compound is presented in the table below.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 10 min, hold for 2 min, return to 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm (or λmax) |

This table provides a starting point for method development, and further optimization of the gradient, flow rate, and other parameters would be necessary to achieve optimal separation and sensitivity.

V. Applications of 2 Bromoethyl 3 Methoxybenzoate in Organic Synthesis

Building Block for Complex Molecules

The structure of 2-Bromoethyl 3-methoxybenzoate, featuring both an alkyl halide and a substituted aromatic ester, makes it an attractive starting material for the construction of more elaborate molecular architectures. The bromoethyl moiety serves as a reactive handle for introducing the ethyl benzoate (B1203000) portion of the molecule onto other substrates through nucleophilic substitution reactions.

Compounds possessing substituted benzene (B151609) rings are fundamental components in a vast array of pharmaceutical agents. The 3-methoxybenzoate portion of this compound is a structural motif found in various biologically active molecules. For instance, the related compound, 2-bromo-3-methoxybenzoic acid, is utilized as an intermediate in the synthesis of pharmaceutical compounds. ontosight.ai It can be converted to derivatives like 2-amino-3-methoxybenzoic acid, a precursor to certain anti-inflammatory agents. ontosight.ai Similarly, ethyl 2-bromo-6-methoxybenzoate is explored in pharmaceutical development due to the biological activity associated with its functional groups. smolecule.com

The 2-bromoethyl group in this compound allows for the alkylation of various nucleophiles, a common strategy in drug synthesis. For example, (2-Bromoethyl)benzene, a structurally analogous compound, is a crucial reactant in the synthesis of potent antimicrobial β-peptidomimetics. chemicalbook.com This suggests that this compound could similarly be employed to introduce the 3-methoxybenzoyloxyethyl group into target molecules, thereby modifying their pharmacokinetic or pharmacodynamic properties. The ether linkage in 2-bromoethyl methyl ether, another related intermediate, highlights the importance of the bromoethyl functionality in constructing molecules for medicinal chemistry, such as in the development of anticancer agents. google.com

| Precursor/Intermediate | Application Area | Reference |

| 2-Bromo-3-methoxybenzoic acid | Pharmaceutical compounds, Anti-inflammatory agents | ontosight.ai |

| Ethyl 2-bromo-6-methoxybenzoate | Pharmaceutical development | smolecule.com |

| (2-Bromoethyl)benzene | Antimicrobial β-peptidomimetics | chemicalbook.com |

| 2-Bromoethyl methyl ether | Anticancer agents | google.com |

The development of novel agrochemicals and specialty chemicals often relies on the availability of versatile building blocks. Substituted aromatic compounds are integral to the design of many pesticides and herbicides. 2-Bromo-3-methoxybenzoic acid, for example, is noted for its use as an intermediate in the synthesis of agrochemicals and dyes. ontosight.ai The reactivity of the bromoethyl group in this compound would allow for its incorporation into larger structures, potentially leading to new classes of agrochemically active compounds or specialty chemicals with tailored properties. Ethyl 2-bromo-6-methoxybenzoate is also utilized in the production of specialty chemicals that require specific reactivity patterns. smolecule.com

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. The functional groups of this compound provide pathways for the construction of various heterocyclic systems.

The 2-bromoethyl group is a classic precursor for the synthesis of oxygen-containing heterocycles, such as furans and their derivatives, through reactions with appropriate oxygen-containing nucleophiles. For instance, the bromoethyl group can react with a phenoxide to form an ether linkage, which could then be part of a subsequent cyclization reaction to form a benzofuran (B130515) ring system, a common scaffold in biologically active compounds.

The synthesis of nitrogen-containing heterocycles can also be envisioned using this compound. The bromoethyl group can readily alkylate primary or secondary amines. The resulting secondary or tertiary amine could then undergo intramolecular cyclization with the ester functionality or another reactive site on the aromatic ring to form nitrogen-containing rings like piperidines or azepanes. These ring systems are prevalent in many classes of pharmaceuticals.

Utilization in Polymer Chemistry

While direct polymerization studies of this compound are not prominent, the reactivity of its functional groups suggests potential applications in polymer chemistry. The bromoethyl group can act as an initiator or a terminating agent in certain types of polymerization reactions.

Interestingly, research on the autopolymerization of 2-bromo-3-methoxythiophene (B13090750) demonstrates that the bromo- and methoxy-substituted aromatic system can be susceptible to polymerization. researchgate.net This study highlights that under certain conditions, halogenated thiophene (B33073) derivatives can undergo spontaneous polymerization, a finding that could have implications for the stability and potential polymerizability of similarly substituted benzene compounds like this compound under specific catalytic or reaction conditions. researchgate.net This suggests a potential, though likely complex, route to novel polymer structures.

Monomer for Polymer Synthesis

There is currently no available scientific literature that describes the use of this compound as a monomer in polymer synthesis. While the presence of a polymerizable group might be inferred, no studies detailing its homopolymerization or copolymerization have been reported.

Modifying Agent for Polymer Properties

Information regarding the application of this compound as a modifying agent to alter the properties of existing polymers is not present in published research. The potential for this compound to be grafted onto polymer backbones has not been explored in the available scientific literature.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. However, the participation of this compound in these reactions is not documented.

Despite the versatility and widespread use of Suzuki, Stille, and Sonogashira coupling reactions for the formation of carbon-carbon bonds, there are no specific adaptations or examples in the scientific literature that utilize this compound as a substrate. The reactivity of the bromoethyl group in this specific molecular context under the conditions of these coupling reactions has not been reported.

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds. A thorough search of chemical literature reveals no instances of this compound being employed as a precursor or substrate in this type of reaction.

Reagent in Tandem Reactions and Multi-Component Syntheses

Tandem reactions and multi-component syntheses are efficient strategies in organic chemistry for the construction of complex molecules in a single operation. There is no documented evidence of this compound being utilized as a reagent in such synthetic methodologies.

Vi. Theoretical and Computational Studies of 2 Bromoethyl 3 Methoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For a molecule like 2-Bromoethyl 3-methoxybenzoate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), could be employed to determine these frontier molecular orbitals. researchgate.net The HOMO would likely be localized on the electron-rich methoxybenzene ring, while the LUMO might be distributed over the ester group and the bromoethyl chain, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are illustrative values based on typical DFT calculations for similar aromatic esters.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are valuable for analyzing the conformational possibilities of a molecule. For this compound, the flexibility of the bromoethyl ester side chain allows for multiple rotational isomers (conformers). Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can be used to determine the relative energies of these conformers and identify the most stable geometries. nih.gov The rotation around the C-O and C-C bonds of the ethyl group, as well as the orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring, would be key areas of investigation.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can explore the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can map out the conformational landscape and identify the most populated conformational states under specific conditions (e.g., in a particular solvent). This information is crucial for understanding how the molecule behaves in a real-world environment and how its shape influences its interactions with other molecules.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound influences its biological activity or chemical reactivity. While no specific SAR studies on this compound derivatives are readily available, such models could be developed. By synthesizing and testing a series of derivatives with modifications to the methoxy group, the bromine position, or the ester linkage, a dataset could be generated. researchgate.netresearchgate.net This data could then be used to build a predictive SAR model, identifying the key structural features that govern a particular activity.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of a compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.netresearchgate.net For this compound, characteristic vibrational modes would include C=O stretching of the ester, C-O stretching of the ether and ester groups, C-Br stretching, and various aromatic C-H and C=C vibrations. wikipedia.orgnist.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Ester | C=O Stretch | ~1720 |

| Ether | Ar-O-CH₃ Stretch | ~1250 |

| Alkyl Halide | C-Br Stretch | ~650 |

| Aromatic Ring | C=C Stretch | ~1600, 1480 |

Note: These are illustrative values based on typical DFT calculations and experimental data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are invaluable for assigning the signals in experimental NMR spectra and confirming the structure of this compound. st-andrews.ac.uk

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. researchgate.netnist.gov For this compound, TD-DFT calculations would likely predict π → π* transitions associated with the aromatic ring, providing information about its UV-Vis absorption maxima.

Vii. Biological and Pharmacological Relevance of 2 Bromoethyl 3 Methoxybenzoate and Its Derivatives

Investigation of Biochemical Target Interactions of 2-Bromoethyl 3-methoxybenzoate Derivatives

The interaction of small molecules with specific biochemical targets is a cornerstone of drug discovery. For derivatives of this compound, potential interactions can be inferred from studies on analogous structures.

Derivatives of benzoic acid and related aromatic structures have shown inhibitory activity against various enzymes. For instance, certain benzothiazole (B30560) derivatives, which share aromatic and heterocyclic features with potential metabolites or more complex analogues of this compound, have been identified as potent inhibitors of enzymes like 15-lipoxygenase (15-LOX). One study reported that a 3-methylbenzoyl derivative of a thiourea (B124793) compound containing a sulfonamide moiety exhibited an IC50 value of 1.8 μM against soybean 15-LOX, which was significantly more potent than the standard, quercetin (B1663063) chemicalbook.com. Another area of interest is the inhibition of enzymes involved in cancer progression, such as phosphoinositide 3-kinase (PI3K). The use of 3-methoxybenzoyl chloride in the synthesis of dihydropyrrolopyrimidine inhibitors of PI3K highlights the utility of the 3-methoxybenzoyl moiety in creating compounds that can lead to tumor growth inhibition mdpi.com.

Furthermore, benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to be effective inhibitors of the epidermal growth factor receptor (EGFR) kinase, with some compounds exhibiting IC50 values in the sub-micromolar range, comparable to the known inhibitor erlotinib (B232) nih.gov. These findings suggest that derivatives incorporating the 3-methoxybenzoate scaffold could potentially be designed to target specific enzymatic activities.

Receptor binding assays are crucial for identifying the molecular targets of a compound. While no specific receptor binding data for this compound derivatives were found, studies on related structures provide a basis for potential interactions. For example, antagonists for antiapoptotic Bcl-2 proteins have been developed from chromene derivatives. Structure-activity relationship (SAR) studies on these compounds revealed that they bind to antiapoptotic proteins like Bcl-2, Bcl-XL, and Bcl-w, and a positive correlation was observed between their binding affinities and their cytotoxic effects researchgate.net. This indicates that benzoate-like structures can be tailored to interact with specific protein-protein interaction domains.

The general methodology for such assays involves competitive binding experiments using a radiolabeled ligand and a source of the receptor nih.gov. The ability of a test compound to displace the radioligand provides a measure of its binding affinity, typically expressed as an IC50 or Ki value.

Cellular Pathway Modulation by Analogues of this compound (In Vitro)

The ultimate effect of a compound on cellular function is often a result of its ability to modulate specific signaling pathways. Research into analogues of this compound has revealed significant effects on apoptosis and cell cycle regulation.

Apoptosis, or programmed cell death, is a critical process in development and disease, and its induction is a key strategy in cancer therapy nih.gov. Several studies have demonstrated the apoptosis-inducing capabilities of compounds structurally related to this compound.

For example, a stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, was shown to be a potent inducer of apoptosis in human lung cancer cells. Its mechanism of action involved the upregulation of the pro-apoptotic protein p53 and the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptosis pathway nih.gov. Similarly, benzo[b]furan derivatives have been found to induce mitochondrial-mediated apoptosis in human breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway researchgate.net. The induction of apoptosis by these compounds was confirmed through morphological changes and assays like annexin (B1180172) V staining nih.gov.

The general mechanisms of apoptosis involve either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioner enzymes of apoptosis nih.gov.

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Compounds that can arrest the cell cycle at specific checkpoints are valuable as potential anticancer agents.

In vitro studies have shown that derivatives of methoxy (B1213986) stilbenes can cause cell cycle arrest at the G2/M phase in human myeloid leukemia cells, which is often a prelude to apoptosis mdpi.com. This G2/M arrest is frequently associated with the downregulation of key regulatory proteins like cyclin B1 nih.gov. Similarly, certain benzo[h]chromeno[2,3-d]pyrimidine derivatives have been observed to induce cell cycle arrest in the G1 phase in breast cancer cells nih.gov. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle following treatment with a test compound nih.govnih.gov.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For compounds related to this compound, several SAR studies have been conducted.

A review of natural and synthetic antimetastatic compounds highlighted the importance of various functional groups, including methoxy and bromo groups, in conferring antiproliferative and antimigration activities. The position of these substituents on the aromatic ring was found to be critical for their effectiveness bohrium.comnih.gov. For instance, in some series of compounds, a methoxy group could enhance activity, while in others, it could lead to a loss of efficacy depending on its location bohrium.comnih.gov.

In a series of 4-substituted methoxybenzoyl-aryl-thiazole derivatives, the presence of a 3,4,5-trimethoxyphenyl group in one part of the molecule resulted in excellent inhibition of various cancer cells, with IC50 values in the nanomolar range mdpi.com. This underscores the significant impact that the substitution pattern on the benzoyl moiety can have on anticancer activity. Similarly, studies on benzo[h]chromene derivatives have shown that the nature of substituents at the 2- and 3-positions of the chromene ring is crucial for their antitumor effects, with hydrophobic groups often being beneficial.

The table below summarizes findings from SAR studies on related compound classes, illustrating the influence of different structural modifications on biological activity.

| Compound Class | Structural Modification | Effect on Biological Activity | Reference |

| Methoxybenzoyl-aryl-thiazoles | 3,4,5-trimethoxyphenyl group | Excellent anticancer activity | mdpi.com |

| Benzo[h]chromenes | Hydrophobic substituents at position 2 | Increased antitumor activity | |

| Chromene Derivatives | Varied alkyl groups at position 6 | Maintained binding to Bcl-2 proteins | researchgate.net |

| Stilbenoids | 4'-bromo substitution | Potent growth inhibitory activity | nih.gov |

Prodrug Design Strategies Utilizing this compound Scaffold

The this compound structure is a viable candidate for prodrug design, a strategy employed to enhance the pharmacokinetic and pharmacodynamic properties of a pharmacologically active molecule. Prodrugs are inactive compounds that are converted into their active forms in vivo through enzymatic or chemical transformation. The bromoethyl group, in particular, can serve as a key functional handle for creating prodrugs.

One potential strategy involves the development of prodrugs that can be activated via bioorthogonal chemistry. This approach aims to create prodrugs that transform into bioactive molecules through specific bond-forming reactions catalyzed by non-native enzymes or metal complexes. rsc.org For instance, the 2-bromoethyl group could be modified to participate in such reactions, leading to the release of a potent cytotoxic agent at a specific target site, such as a tumor.

Another established approach is antibody-directed enzyme prodrug therapy (ADEPT). In this strategy, an enzyme is conjugated to a monoclonal antibody that targets a specific antigen on cancer cells. A subsequently administered prodrug is then activated to its cytotoxic form only at the tumor site by the localized enzyme. nih.gov Derivatives of this compound could be designed as prodrugs for this system. For example, the benzoate (B1203000) portion could be masked with a functionality that is a substrate for the targeted enzyme, which upon cleavage, would release the active alkylating agent. nih.gov

The following table outlines potential prodrug strategies utilizing the this compound scaffold:

| Prodrug Strategy | Activating Stimulus | Potential Application |

| Bioorthogonal Uncaging | Non-native catalyst (e.g., metal complex) | Targeted cancer therapy |

| Antibody-Directed Enzyme Prodrug Therapy (ADEPT) | Specific enzyme delivered by an antibody | Localized activation of cytotoxic agents in tumors |

| Esterase-Activated Prodrugs | Endogenous esterase enzymes | Systemic delivery and release of the active compound |

Mechanistic Insights into Observed Biological Activities

The biological activities of derivatives based on the this compound framework can be inferred from studies on related benzoate and bromophenol compounds. The presence of the bromoethyl group suggests a potential for alkylating activity, a mechanism of action for many anticancer drugs. The methoxy and benzoate moieties can influence the compound's solubility, membrane permeability, and interaction with biological targets.

Studies on bromophenol derivatives have revealed significant antioxidant and anticancer properties. For instance, certain synthesized bromophenol derivatives have been shown to mitigate oxidative stress and induce apoptosis in cancer cells. nih.gov The antioxidant activity may arise from the ability of the phenol (B47542) group (which could be unmasked from the methoxy group in vivo) to scavenge reactive oxygen species.

The antifungal action of benzoates offers another mechanistic clue. Benzoic acid and its derivatives can disrupt fungal growth by entering the cell in their undissociated form and subsequently lowering the intracellular pH. nih.govwikipedia.org This acidification can inhibit key metabolic enzymes, such as phosphofructokinase, leading to a depletion of ATP and cessation of growth. nih.gov It is plausible that derivatives of this compound could exert antifungal effects through a similar mechanism.

The table below summarizes potential mechanisms of action for derivatives of the this compound scaffold based on related compounds: